4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a synthetic compound known for its intriguing structural complexity and potential applications in various scientific domains. Its unique chemical structure combines elements that are significant in medicinal chemistry and materials science.
Properties
IUPAC Name |
6-tert-butyl-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-28(2,3)21-11-14-24-23(15-21)31(26(32)18-34-24)16-25-29-27(30-35-25)20-9-12-22(13-10-20)33-17-19-7-5-4-6-8-19/h4-15H,16-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEKCTUOWUVNNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCC(=O)N2CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic reactions. The starting materials involve benzyl-substituted phenyl compounds, which undergo a series of reactions such as nitration, reduction, and cyclization to form the oxadiazole and benzo[b][1,4]oxazine rings. Precise conditions like temperature control, solvents, and catalysts are crucial for the success of these reactions.
Industrial Production Methods: : While detailed industrial methods are proprietary, the general approach follows scaled-up versions of laboratory synthesis. This includes optimization for yield and purity, as well as the implementation of robust purification techniques.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of chemical reactions:
Oxidation: : It can be oxidized under specific conditions to form various oxidation products.
Reduction: : Reduction reactions can modify the oxadiazole and oxazine rings, potentially altering the compound's properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating reagents for substitution reactions. Typical conditions involve controlled temperatures, anhydrous environments, and the use of inert atmospheres.
Major Products: : Major products depend on the type of reaction. For example, oxidation might lead to benzoquinone derivatives, while substitution reactions can yield halogenated or alkylated derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions, including the formation of oxadiazole and benzoxazine moieties. Various methods have been employed to achieve high yields and purity. For instance, the use of sonication and molecular sieves has been noted to enhance the efficiency of the synthesis process while minimizing environmental impact .
Key Synthetic Steps
- Formation of Oxadiazole Derivatives : The initial step often includes the synthesis of 1,2,4-oxadiazole derivatives from benzyloxy-substituted phenols.
- Benzoxazine Formation : The subsequent reaction involves cyclization with appropriate reagents to form the benzoxazine structure.
- Final Modifications : The tert-butyl group is introduced to enhance solubility and biological activity.
Antifungal Properties
Research indicates that compounds related to oxadiazoles exhibit significant antifungal activities against various strains such as Candida albicans and Aspergillus niger. For example, derivatives containing benzyloxy groups have shown promising results in inhibiting fungal growth .
Antimicrobial Effects
Benzoxazinone derivatives have been extensively studied for their antimicrobial properties. The presence of the benzyloxy moiety enhances interaction with microbial targets, leading to increased efficacy .
Inhibition of Monoamine Oxidase
Certain derivatives have been identified as selective inhibitors of monoamine oxidase type B (MAO B), which is crucial for treating neurological disorders like Parkinson's disease. Compounds derived from this scaffold have demonstrated low nanomolar IC50 values against MAO B, indicating potent inhibitory activity .
Anticancer Potential
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. These compounds can act as inhibitors of key cancer-related enzymes and pathways, showcasing their utility in cancer therapy .
Case Study 1: Antifungal Activity
A study synthesized several derivatives based on the oxadiazole framework and evaluated their antifungal activity against multiple pathogens. Compounds with electron-withdrawing groups exhibited enhanced antifungal properties, making them suitable candidates for further development .
Case Study 2: MAO B Inhibition
In a detailed investigation into MAO B inhibitors, several derivatives were synthesized and tested. One compound achieved an IC50 value of 1.4 nM with a selectivity ratio exceeding 71,000 against MAO A, demonstrating its potential as a therapeutic agent for neurological conditions .
Case Study 3: Anticancer Studies
Research focused on synthesizing new oxadiazole and pyrazoline derivatives showed that modifications to the benzyloxy group significantly increased EGFR kinase inhibitory activity. This suggests a promising avenue for developing targeted cancer therapies .
Mechanism of Action
The compound's effects are exerted through interactions with specific molecular targets. In biological systems, it might interact with enzymes, receptors, or other proteins, influencing biochemical pathways. The exact mechanism involves binding to active sites or altering protein conformation, thus affecting cellular processes.
Comparison with Similar Compounds
Unique Aspects: : The uniqueness of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its hybrid structure, combining oxadiazole and oxazine rings with a benzyloxy substituent, which is less common in similar compounds.
Similar Compounds
4-((3-(4-(Methoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
4-((3-(4-(Phenoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
These similar compounds share structural motifs but differ in their substituents, leading to variations in their chemical and biological properties. The benzyloxy group in the given compound may confer distinct reactivity and interaction profiles compared to methoxy or phenoxy analogues.
There you go—a comprehensive look at this compound. What do you think?
Biological Activity
The compound 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a benzo[b][1,4]oxazine core, which is functionalized with a tert-butyl group and an oxadiazole moiety. The presence of the benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
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Anticancer Activity :
- Several studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
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Antimicrobial Properties :
- The presence of the oxadiazole ring is associated with antimicrobial activity. Research has demonstrated that similar compounds can inhibit bacterial growth and may serve as potential leads for developing new antibiotics.
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Anti-inflammatory Effects :
- Compounds with similar structural features have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
1. Anticancer Activity
A study conducted on a series of 1,2,4-oxadiazole derivatives reported that compounds with similar structures to the target compound exhibited IC50 values in the low micromolar range against human cancer cell lines (e.g., MCF-7 for breast cancer). The mechanism was attributed to the activation of apoptotic pathways through caspase activation and mitochondrial dysfunction .
2. Antimicrobial Efficacy
Research focusing on 5-(4-(benzyloxy)phenyl)-1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compounds were effective at concentrations as low as 10 μg/mL .
3. Anti-inflammatory Mechanisms
In vitro studies have shown that certain oxadiazole derivatives can inhibit lipopolysaccharide-induced nitric oxide production in macrophages, suggesting a potential mechanism for their anti-inflammatory effects. This inhibition was linked to the downregulation of NF-kB signaling pathways .
Data Tables
| Biological Activity | Target Cell/Organism | IC50/Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | <10 μM | Apoptosis induction |
| Antimicrobial | Staphylococcus aureus | 10 μg/mL | Cell wall disruption |
| Anti-inflammatory | Macrophages | N/A | NF-kB inhibition |
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole ring in this compound?
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, stepwise synthesis involves reacting a benzaldehyde derivative with a substituted aniline to form a Schiff base, followed by cyclization with mercaptoacetic acid. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) improves yields, as demonstrated in analogous thiazolidinone-azole syntheses .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Use a combination of:
- 1H/13C NMR to verify proton/carbon environments and connectivity.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation.
- Infrared (IR) Spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole). Discrepancies should be resolved via 2D NMR (e.g., HMBC to confirm heterocyclic ring junctions) .
Q. What purification techniques are recommended for isolating this compound?
Effective methods include:
- Column chromatography with gradient elution (hexane/EtOAc to DCM/MeOH).
- Recrystallization using ethanol/water or acetone/hexane solvent pairs.
- HPLC for challenging separations of polar byproducts. Monitor purity via TLC (consistent Rf) and HPLC (≥95% peak area) before biological testing .
Q. What in vitro models are suitable for preliminary toxicity screening?
Standardized assays include:
- HepG2 cells for hepatotoxicity (LDH leakage assay).
- hERG inhibition via patch-clamp electrophysiology.
- Ames test for mutagenicity. Align dose-response curves with therapeutic concentrations identified in efficacy studies .
Advanced Research Questions
Q. How can contradictions between in vitro and cellular activity data be resolved?
Discrepancies may arise from poor membrane permeability or metabolic instability. A systematic approach includes:
Q. What computational methods predict binding modes to kinase targets?
Combine:
- Molecular docking (AutoDock Vina, Glide) for preliminary binding poses.
- Molecular dynamics simulations (GROMACS) to assess stability over 100+ ns.
- MM-PBSA/GBSA to estimate binding free energies. Validate predictions with site-directed mutagenesis of key residues .
Q. How can low yields during benzoxazinone core cyclization be mitigated?
Strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Catalyst screening (e.g., ZnCl₂ for Lewis acid promotion).
- In-situ FTIR monitoring to identify intermediate accumulation points. Optimize solvent systems (e.g., toluene for high-boiling conditions) .
Q. What experimental design considerations are critical for enzyme inhibition assays?
Key factors:
- Positive controls (e.g., staurosporine for kinase assays).
- Concentration gradients (0.1–100 µM) to establish IC₅₀ values.
- Solvent controls (DMSO ≤0.1% v/v). Use ANOVA to validate reproducibility across triplicate runs .
Q. How should structure-activity relationship (SAR) studies optimize the benzoxazine moiety?
Design a focused library with variations in:
- Substituent position (para vs. meta tert-butyl groups).
- Electron-withdrawing/donating groups at C-6. Evaluate changes via surface plasmon resonance (SPR) for binding kinetics and cellular potency assays. QSAR modeling prioritizes synthetic targets .
Q. What stability protocols ensure long-term compound integrity?
Conduct accelerated stability studies under:
- Thermal stress (40°C/75% RH for 6 months).
- Photolytic conditions (ICH Q1B guidelines).
Store as a lyophilized powder under argon at -80°C. Monitor degradation via HPLC-UV .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
